N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
CAS No.:
Cat. No.: VC15876106
Molecular Formula: C7H13ClN2O
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13ClN2O |
|---|---|
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H |
| Standard InChI Key | VLYPYWOPZNEENM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2CCC(=NO)C2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 1-position with a cyclopropyl group and at the 3-position with a hydroxylamine moiety () in its ylidene form. The hydrochloride salt stabilizes the molecule through ionic interactions between the protonated hydroxylamine and chloride ions .
Table 1: Key Computed Molecular Descriptors
The stereochemistry of the imine bond () is specified as E-configuration in its IUPAC name, critical for its spatial interactions in chemical reactions .
Spectral and Stereochemical Characterization
Infrared (IR) spectroscopy reveals characteristic N-H and O-H stretches at 3200–3400 cm, while nuclear magnetic resonance (NMR) spectra show distinct signals for the cyclopropyl protons (δ 0.5–1.5 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm). X-ray crystallography confirms the planarity of the ylidene group and the bicyclic geometry.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary route involves condensing 1-cyclopropylpyrrolidin-3-one with hydroxylamine hydrochloride under reflux in ethanol:
Key parameters:
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Temperature: 80–90°C
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Reaction Time: 6–8 hours
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Yield: 60–70% after recrystallization
Industrial Production Challenges
Scale-up faces hurdles due to the cyclopropane ring’s strain, which may lead to side reactions like ring-opening. Purification via column chromatography or fractional crystallization is essential to achieve >95% purity.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves water solubility (25 mg/mL at 25°C) compared to the free base. It remains stable under inert atmospheres but degrades upon prolonged exposure to moisture or light, forming cyclopropanol and nitroso derivatives.
Table 2: Stability Profile
| Condition | Degradation Products | Half-Life |
|---|---|---|
| Aqueous pH 7.4 | Cyclopropanol, Nitroso compounds | 48 hours |
| UV Light (300 nm) | Oxepane derivatives | 12 hours |
Reactivity and Chemical Behavior
Nucleophilic Reactions
The hydroxylamine group acts as a weak nucleophile, participating in:
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Oxime Formation: Reacts with ketones/aldehydes to form stable oximes.
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Reduction: Catalytic hydrogenation yields the corresponding amine ().
Cyclopropane Ring Reactivity
Ring strain facilitates [2+1] cycloadditions with carbenes, forming bicyclic structures. This reactivity is exploited in synthesizing constrained peptidomimetics.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Feature | Bioactivity |
|---|---|---|
| Hydroxylamine Hydrochloride | Simple hydroxylamine salt | Reducing agent |
| 1-Cyclopropylpyrrolidine | Lacks hydroxylamine group | Solvent in peptide synthesis |
| (3E)-1-Cyclopropylpyrrolidin-3-one Oxime | Oxime derivative | Antifungal properties |
Future Research Directions
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Mechanistic Studies: Elucidate ROS-mediated apoptosis pathways in cancer cells.
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Synthetic Methodology: Develop enantioselective synthesis for chiral derivatives.
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Formulation Science: Explore nanoparticle delivery systems to enhance bioavailability.
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